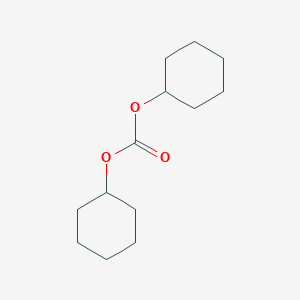

Dicyclohexyl carbonate

Descripción general

Descripción

Dicyclohexyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formation of Organic Carbonates from Alcohols and CO2 : Dicyclohexylcarbodiimide promotes the formation of organic carbonates from alcohols and CO2 under mild conditions. This offers a convenient route for synthesizing diallyl carbonate and mixed aliphatic-aromatic carbonates (Aresta et al., 2005).

Copolymerization of CO2 and Cyclohexene Oxide : Zinc catalysts have been studied for copolymerizing CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate). This process leverages the carbonate's role in catalyst systems (Kember et al., 2009).

Chain Transfer in Zinc-Catalyzed Copolymerization : In the synthesis of polycyclohexene carbonate using zinc catalysts, unexpected side reactions and chain transfer were observed, influenced by the presence of water or alcohols (van Meerendonk et al., 2005).

Electrochemical and Photophysical Properties : Dicyclohexyl-1,7-dibromoperylene-3,4:9,10-tetracarboxydiimide, when reacted with alkanol, leads to compounds with tunable electrochemical and photophysical properties (Zhao et al., 2007).

Synthesis of Poly(alkylene carbonate) : The carbonate interchange reaction of aliphatic diols with dimethyl carbonate, which includes dicyclohexyl carbonate, can synthesize poly(alkylene carbonate) (Pokharkar & Sivaram, 1995).

Non-Isocyanate Polyurethanes : this compound can contribute to the synthesis of non-isocyanate polyurethanes via the catalytic fixation of CO2, offering a greener approach to polyurethane synthesis (Blattmann et al., 2014).

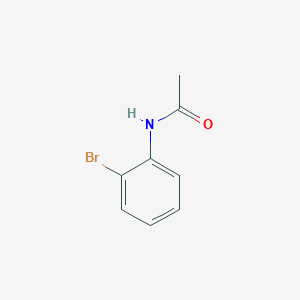

Contact Dermatitis in Protein Synthesis : Dicyclohexylcarbodiimide, used in protein synthesis, has been identified as a potent allergen causing contact dermatitis in research and development chemists (Hoffman & Adams, 1989).

Dicyandiamide-Formaldehyde Polymers as Catalysts : Dicyandiamide-formaldehyde polymers, related to this compound, have been used as efficient catalysts for converting CO2 into organic carbonates (Meng et al., 2014).

Safety and Hazards

Dicyclohexyl carbonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Dicyclohexyl carbonate, also known as N,N’-Dicyclohexylcarbodiimide (DCC), is primarily used as a coupling agent in the synthesis of peptides . Its primary targets are amino acids, specifically their carboxyl and amino groups .

Mode of Action

DCC acts as a dehydrating agent, facilitating the formation of amide bonds between amino acids during peptide synthesis . It does this by reacting with the carboxyl group of one amino acid and the amino group of another, leading to the formation of a peptide bond and the release of dicyclohexylurea (DCU) as a byproduct .

Biochemical Pathways

The primary biochemical pathway affected by DCC is peptide synthesis. In this process, DCC facilitates the formation of peptide bonds, which are the links between individual amino acids in a peptide or protein . The byproduct of this reaction, DCU, is insoluble in most organic solvents, making it easy to remove from the reaction mixture .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCC is limited. It is known that dcc is highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The primary result of DCC’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is crucial in biological systems, as proteins perform a vast array of functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

DCC is sensitive to moisture and needs to be handled under anhydrous conditions . It is typically used in dry or anhydrous environments due to its sensitivity to moisture . Environmental factors such as temperature and pH could potentially influence the efficacy and stability of DCC, but specific details would depend on the exact conditions of the reaction it’s being used in.

Propiedades

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

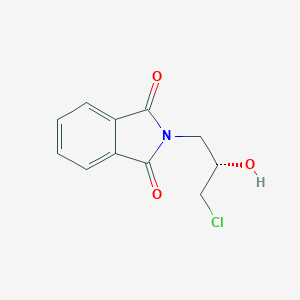

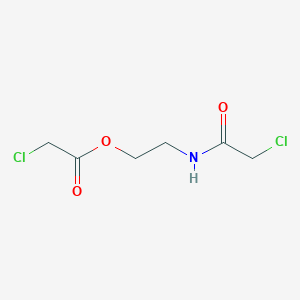

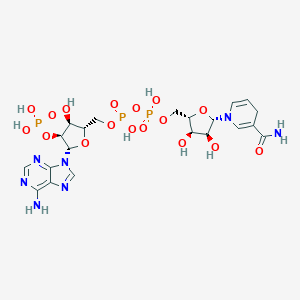

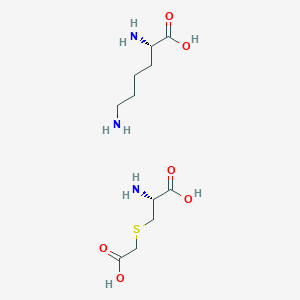

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)